molecular formula C15H13NO2 B6376135 4-(3-Ethoxyphenyl)-2-cyanophenol CAS No. 1261941-94-9

4-(3-Ethoxyphenyl)-2-cyanophenol

Cat. No.: B6376135
CAS No.: 1261941-94-9
M. Wt: 239.27 g/mol
InChI Key: ZZPHOPHFZIZZST-UHFFFAOYSA-N
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Description

4-(3-Ethoxyphenyl)-2-cyanophenol is a substituted phenolic compound featuring a cyano group at the 2-position and a 3-ethoxyphenyl moiety at the 4-position of the benzene ring. The molecular formula is C₁₅H₁₃NO₂, with a molecular weight of 239.27 g/mol. Its structure combines a polar hydroxyl group (-OH), a moderately hydrophobic ethoxy group (-OCH₂CH₃), and a strongly electron-withdrawing cyano (-CN) substituent. These functional groups influence its physicochemical properties, including solubility, hydrogen bonding capacity, and reactivity.

Properties

IUPAC Name

5-(3-ethoxyphenyl)-2-hydroxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO2/c1-2-18-14-5-3-4-11(9-14)12-6-7-15(17)13(8-12)10-16/h3-9,17H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZPHOPHFZIZZST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C2=CC(=C(C=C2)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50684773
Record name 3'-Ethoxy-4-hydroxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50684773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261941-94-9
Record name 3'-Ethoxy-4-hydroxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50684773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Ethoxyphenyl)-2-cyanophenol can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the use of a boronic acid or ester and a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature.

Industrial Production Methods

Industrial production of 4-(3-Ethoxyphenyl)-2-cyanophenol may involve large-scale Suzuki-Miyaura coupling reactions. The choice of reagents and catalysts can be optimized to improve yield and reduce costs. Additionally, solvent-free reactions or the use of green solvents may be explored to enhance the environmental sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(3-Ethoxyphenyl)-2-cyanophenol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyanophenol group to amines or other reduced forms.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced forms.

    Substitution: Halogenated or nitrated phenols.

Scientific Research Applications

4-(3-Ethoxyphenyl)-2-cyanophenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-Ethoxyphenyl)-2-cyanophenol involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds are structurally or functionally related to 4-(3-Ethoxyphenyl)-2-cyanophenol:

Substituent Effects on Physicochemical Properties

Hydrophobicity: The ethoxy group in 4-(3-Ethoxyphenyl)-2-cyanophenol increases its hydrophobicity (LogP ~3.5) compared to 2-cyanophenol (LogP ~1.2), making it more suitable for lipid-rich environments. The thiophene-containing compound (LogP 4.0) exhibits even higher hydrophobicity due to its sulfur-containing heterocycle and chloro substituent .

Hydrogen Bonding: 4-(3-Ethoxyphenyl)-2-cyanophenol can form three hydrogen bonds (1 donor, 3 acceptors), similar to 2-cyanophenol. However, the ethoxy group introduces an additional hydrogen bond acceptor site compared to simpler analogs. The thiophene derivative has five hydrogen bond acceptors, including a sulfur atom and ester groups, enabling diverse intermolecular interactions .

The methoxy group in (E)-Methyl 3-(3-chloro-4-methoxyphenyl)-2-cyanoacrylate acts as an electron donor, balancing the electron-withdrawing effects of the cyano and chloro groups .

Crystallographic and Solid-State Behavior

  • Hydrogen Bond Networks: 4-(3-Ethoxyphenyl)-2-cyanophenol’s hydroxyl and ethoxy groups likely form extended hydrogen-bonded networks, as described by graph set analysis in . These patterns differ from 2-cyanophenol, which forms simpler dimers or chains due to fewer substituents . The thiophene derivative’s amide and ester groups may generate complex supramolecular architectures, as seen in compounds with multiple hydrogen-bonding motifs .
  • Software Utilization: Structural comparisons rely on crystallographic tools like SHELX (for refinement) and ORTEP (for visualization), as noted in and . These tools help elucidate differences in bond lengths and angles caused by substituent effects .

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